molecular formula C10H10N2O2S B1438757 5-Methanesulfonylquinolin-8-amine CAS No. 1154236-71-1

5-Methanesulfonylquinolin-8-amine

Cat. No.: B1438757
CAS No.: 1154236-71-1
M. Wt: 222.27 g/mol
InChI Key: WXGOMUNCDGDSAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-amines, including 5-Methanesulfonylquinolin-8-amine, can be achieved through various methods. One common approach involves the use of N-propargyl aniline derivatives and main group metal Lewis acid catalysis . For instance, stannic chloride or indium (III) chloride can be used to catalyze the intramolecular hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . These reactions can be conducted under aerobic conditions and can also be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of stannous chloride dihydrate or indium powder .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylquinolin-8-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, particularly at positions that are activated by the sulfonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

5-Methanesulfonylquinolin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methanesulfonylquinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to act as ligands for coordination chemistry and as agents for various diseases . The compound can participate in C-H bond activation and functionalization, often involving transition metal catalysts or photocatalysts . The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methanesulfonylquinolin-8-amine is unique due to the presence of the methanesulfonyl group, which can influence its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and stability, making it a valuable scaffold in various applications.

Properties

IUPAC Name

5-methylsulfonylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGOMUNCDGDSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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